molecular formula C27H24F3N3O2S B2508958 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 370847-04-4

2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2508958
CAS RN: 370847-04-4
M. Wt: 511.56
InChI Key: OVGJHVYMXOHOSJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a hexahydroquinoline ring, a sulfanyl group (-SH), and an acetamide group (-CONH2). These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a hexahydroquinoline ring. The trifluoromethyl group is a key structural motif in many active agrochemical and pharmaceutical ingredients .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The various functional groups present in the molecule could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to significantly influence the chemical properties of the compounds it’s part of .

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, closely related to the compound , reveals significant insights into their structural aspects and properties. For example, studies on compounds with similar structures have highlighted their potential in forming gels and crystalline solids upon treatment with mineral acids, showcasing the versatility of these compounds in material science applications. These materials have been found to exhibit unique fluorescence properties, making them candidates for use in fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Luminescent Materials

Further research into dihydrothieno[2,3-c] isoquinolines, compounds with structural similarities, has explored their application as luminescent materials. These compounds have demonstrated potential as corrosion inhibitors as well, indicating their utility in protective coatings and materials science. The photophysical characteristics of these materials have been extensively studied, suggesting applications in the development of new luminescent compounds for various industrial and research purposes (Marae et al., 2022).

Synthesis and Chemical Reactivity

The reactivity of structurally related compounds towards various reagents has been a subject of study, providing insights into the synthetic versatility of these molecules. Such research lays the groundwork for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug development, despite the exclusion of drug use and side effects from this discussion. The synthesis pathways explored offer a foundation for further chemical modifications and the exploration of new biological activities (Elkholy & Morsy, 2006).

Advanced Organic Synthesis Techniques

Investigations into Pummerer-type cyclization to synthesize tetrahydroisoquinolines highlight advanced techniques in organic synthesis that could be applicable to similar compounds. These methods enable the construction of complex heterocyclic systems, essential in the development of new materials and potentially active pharmaceutical ingredients (Toda et al., 2000).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the presence of a trifluoromethyl group, which is common in many pharmaceuticals and agrochemicals, it’s possible that this compound could have applications in these areas .

properties

IUPAC Name

2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O2S/c1-15-10-11-17(12-16(15)2)32-23(35)14-36-26-19(13-31)24(25-21(33-26)8-5-9-22(25)34)18-6-3-4-7-20(18)27(28,29)30/h3-4,6-7,10-12,24,33H,5,8-9,14H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGJHVYMXOHOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

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